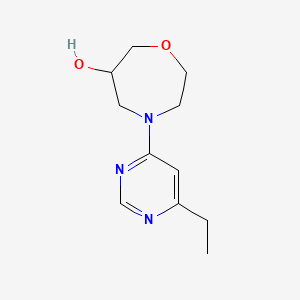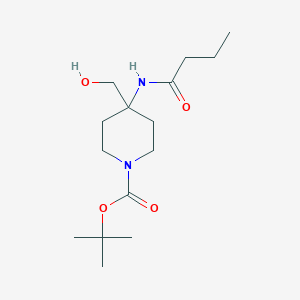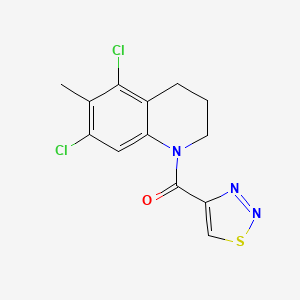
4-(6-Ethylpyrimidin-4-yl)-1,4-oxazepan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Ethylpyrimidin-4-yl)-1,4-oxazepan-6-ol is a heterocyclic compound that features a pyrimidine ring fused with an oxazepane ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyrimidine and oxazepane moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Ethylpyrimidin-4-yl)-1,4-oxazepan-6-ol typically involves the construction of the pyrimidine ring followed by the formation of the oxazepane ring. One common method involves the reaction of 6-ethylpyrimidine-4-carbaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the oxazepane ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) or sodium bicarbonate (NaHCO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Ethylpyrimidin-4-yl)-1,4-oxazepan-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, ethanol as a solvent.
Substitution: POCl3, DMF, elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated pyrimidine derivatives.
Applications De Recherche Scientifique
4-(6-Ethylpyrimidin-4-yl)-1,4-oxazepan-6-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(6-Ethylpyrimidin-4-yl)-1,4-oxazepan-6-ol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The oxazepane ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact molecular pathways and targets are still under investigation, but initial studies suggest that it may inhibit key enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine Derivatives: Compounds like 6-ethylpyrimidine and 4-aminopyrimidine share the pyrimidine core but lack the oxazepane ring.
Oxazepane Derivatives: Compounds such as 1,4-oxazepane and its substituted derivatives share the oxazepane ring but lack the pyrimidine core.
Uniqueness
4-(6-Ethylpyrimidin-4-yl)-1,4-oxazepan-6-ol is unique due to the combination of the pyrimidine and oxazepane rings in a single molecule. This dual functionality may confer enhanced biological activity and chemical reactivity compared to compounds containing only one of these rings .
Propriétés
IUPAC Name |
4-(6-ethylpyrimidin-4-yl)-1,4-oxazepan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-9-5-11(13-8-12-9)14-3-4-16-7-10(15)6-14/h5,8,10,15H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOAMDGANTTWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCOCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-(1,3-oxazol-5-yl)phenyl]methyl]-6-oxopiperidine-2-carboxamide](/img/structure/B6977547.png)
![N-[3-[[dimethyl(oxo)-lambda6-sulfanylidene]amino]phenyl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B6977551.png)

![5-ethyl-N-[2-(2H-triazol-4-yl)propan-2-yl]-1-benzofuran-3-carboxamide](/img/structure/B6977568.png)
![1-[4-(2-Hydroxyethyl)-2-methylpiperazin-1-yl]-2-(4-nitropyrazol-1-yl)ethanone](/img/structure/B6977572.png)
![tert-butyl N-[3-[(2-chloropyridin-4-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B6977578.png)
![tert-butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate](/img/structure/B6977579.png)

![tert-butyl N-[3-[1-(4-methylpyrimidin-2-yl)ethylamino]-3-oxopropyl]carbamate](/img/structure/B6977590.png)
![tert-butyl (2R)-2-[[(1R)-1-pyridin-2-ylpropyl]carbamoyl]azetidine-1-carboxylate](/img/structure/B6977593.png)
![tert-butyl N-[4-[(5-methylpyrimidin-2-yl)methylcarbamoyl]phenyl]carbamate](/img/structure/B6977606.png)
![tert-butyl N-[3-[(5-methylpyrimidin-2-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B6977607.png)

![Tert-butyl 5-[1-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethyl]-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B6977620.png)
